

Technical Guide: ¹H NMR Characterization of Ethyl 8-Chloro-6-hydroxyoctanoate

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Compound of Interest

Compound Name:	8-Chloro-6-hydroxyoctanoic acid ethyl ester
CAS No.:	1070-65-1
Cat. No.:	B092878

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Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Analytical Scientists, Process Chemists, Drug Development Professionals

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1) is a critical chiral intermediate in the synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Lipoic Acid (Thioctic Acid), a potent antioxidant and pharmaceutical agent. Accurate characterization of this intermediate is pivotal for controlling the stereochemistry and purity of the final API. This guide provides a comprehensive analysis of the ¹H NMR spectrum, detailing chemical shift assignments, coupling patterns, and diagnostic impurity profiling necessary for rigorous quality control.

Structural Context & Significance

The molecule comprises an octanoic acid backbone functionalized at three key positions:

- C1 (Ethyl Ester): The carboxyl terminus protected as an ethyl ester.
- C6 (Secondary Alcohol): A chiral center created via the reduction of the corresponding ketone. This stereocenter is the precursor to the dithiolane ring of lipoic acid.
- C8 (Primary Alkyl Chloride): A terminal leaving group essential for subsequent sulfur cyclization.

Synthesis Pathway & Logic

The compound is typically synthesized by the chemoselective reduction of Ethyl 8-chloro-6-oxooctanoate using Sodium Borohydride (

).

Monitoring this reduction via NMR is standard practice to ensure complete consumption of the ketone starting material.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and reproducible chemical shifts, the following protocol is recommended.

Reagents:

- Solvent: Chloroform-d () with 0.03% TMS (Tetramethylsilane) as an internal standard.
- Sample Mass: 10–15 mg for standard ^1H scans; 30–50 mg if ^{13}C or 2D experiments are planned.

Workflow:

- Dissolution: Dissolve the oily residue (compound is a liquid at RT, bp $\sim 160^\circ\text{C}$ @ 0.1 mmHg) in 0.6 mL of .
- Filtration: If the sample contains suspended salts (e.g., borate salts from reduction), filter through a small plug of glass wool or a 0.45

m PTFE syringe filter.

- Acquisition: Standard ^1H parameters (pulse angle 30° , relaxation delay

1s, 16-64 scans).

Spectral Assignment & Analysis

The spectrum is defined by three distinct zones: the deshielded functional regions (3.5–4.2 ppm), the alpha-carbonyl region (2.3 ppm), and the shielded aliphatic chain (1.3–1.9 ppm).

Table 1: Representative ^1H NMR Assignments (in)

Note: Chemical shifts (

) are estimates based on additive chemometric rules and standard literature for 6,8-disubstituted octanoates.

Position	Group	(ppm)	Multiplicity	Integral	(Hz)	Assignment Logic
Ester		4.12	Quartet (q)	2H	7.1	Deshielded by oxygen of the ester.
C6		3.78	Multiplet (m)	1H	-	Chiral center; methine proton deshielded by OH.
C8		3.65	Triplet (t)	2H	6.5	Deshielded by terminal chlorine.
OH		~2.50	Broad (brs)	1H	-	Variable; concentration/H-bond dependent.
C2		2.30	Triplet (t)	2H	7.4	Alpha to carbonyl; diagnostic for ester integrity.
C7		1.85	Multiplet (m)	2H	-	Beta to both OH and Cl; distinct from bulk chain.
C5		1.55	Multiplet (m)	2H	-	Beta to OH; partially

					resolved from bulk.
C3, C4	1.35 - 1.45	Broad m	4H	-	Bulk methylene chain (shielded).
Ester	1.25	Triplet (t)	3H	7.1	Terminal methyl of the ethyl ester.

Detailed Mechanistic Interpretation

- The Diagnostic "Fingerprint" Region (3.6 – 4.2 ppm):
 - The quartet at 4.12 ppm confirms the presence of the ethyl ester. Loss of this signal would indicate hydrolysis to the free acid.
 - The C6 Methine (3.78 ppm) and C8 Methylene (3.65 ppm) often overlap. In high-field instruments (400 MHz+), these resolve clearly. The C6 proton is a key indicator of the reduction success; in the starting material (ketone), this signal is absent.
- The Alpha-Methylene (2.30 ppm):
 - This triplet is a stable internal reference point. It confirms the integrity of the octanoic acid backbone.
- Stereochemical Considerations:
 - While ¹H NMR is achiral, the C6 proton signal width can sometimes indicate hydrogen bonding patterns. To determine enantiomeric excess (R vs S), a chiral shift reagent (e.g., Eu(hfc)₃) or Mosher ester derivatization would be required.

Impurity Profiling & Troubleshooting

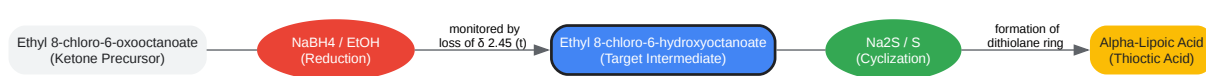
In process development, the NMR spectrum is primarily used to detect unreacted starting material or byproducts.

Table 2: Common Impurities and Diagnostic Signals

Impurity	Origin	Diagnostic Signal	Action
Ethyl 8-chloro-6-oxooctanoate	Starting Material	Triplet @ 2.45 ppm (Alpha to ketone)	Reaction incomplete; extend reduction time.
Ethanol	Solvent/Byproduct	Quartet @ 3.72 ppm, Triplet @ 1.22 ppm	Dry sample under high vacuum.
Borate Salts	Reduction Byproduct	Broadening of OH signal; baseline noise	Filter sample; perform aqueous workup.
Lactone Species	Cyclization Side- reaction	Shift of C6-H downfield (>4.5 ppm)	Check pH; avoid acidic conditions during workup.

Process Visualization: From Precursor to API

The following diagram illustrates the synthesis workflow and the role of the 6-hydroxy intermediate, highlighting the transformations monitored by NMR.



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Figure 1: Synthetic pathway for Alpha-Lipoic Acid showing the critical reduction step yielding the 6-hydroxy intermediate.[1]

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14054, Ethyl 8-chloro-6-hydroxyoctanoate. Retrieved from [\[Link\]](#)
- Google Patents. (1961). US2975198A - Lipoic acid intermediates.

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Sources

- [1. 8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1 | Benchchem \[benchchem.com\]](#)
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